
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde typically involves the condensation of glyoxal, ammonia, and acetaldehyde, followed by nitration to introduce the nitro group. . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration reactions using nitric acid and sulfuric acid. The process is optimized to ensure high yields and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to minimize side reactions and ensure safety.
化学反応の分析
Types of Reactions
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidation products include various carboxylic acids and aldehydes.
Reduction: Reduction typically yields amino derivatives.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the disruption of essential biological processes. The compound targets DNA and other macromolecules, causing damage and ultimately leading to cell death .
類似化合物との比較
Similar Compounds
Metronidazole: A widely used nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for the treatment of protozoal infections.
Uniqueness
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its acetaldehyde group allows for additional chemical modifications, making it a versatile intermediate for the synthesis of various derivatives .
特性
分子式 |
C6H7N3O3 |
|---|---|
分子量 |
169.14 g/mol |
IUPAC名 |
2-(2-methyl-5-nitroimidazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C6H7N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h3-4H,2H2,1H3 |
InChIキー |
VMQIQVQPOCEYKO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1CC=O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
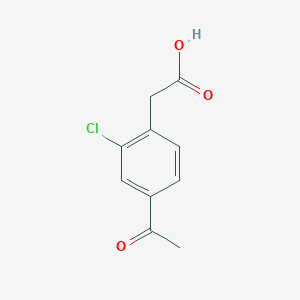

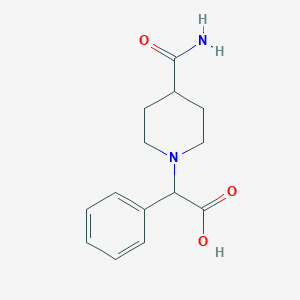
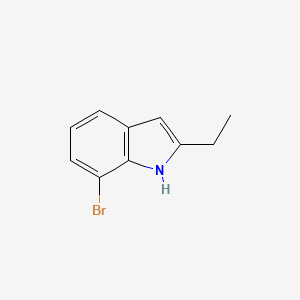

![4-(3-Phenyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenol](/img/structure/B8760799.png)
![1-(2,3,4,5-Tetrahydrobenzo[b]oxepin-7-yl)ethanone](/img/structure/B8760806.png)
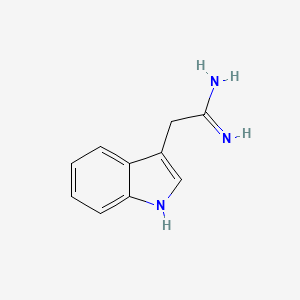

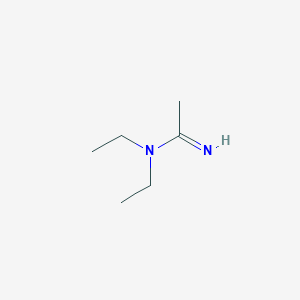
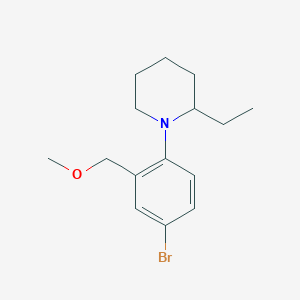
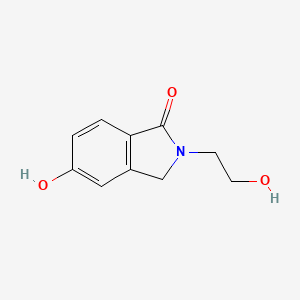

![N-[4-(Benzothiazol-2-ylmethylthio)phenyl]acetamide](/img/structure/B8760863.png)
